molecular formula C23H18Cl3NO3 B2694940 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 551931-19-2

3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2694940
CAS No.: 551931-19-2
M. Wt: 462.75
InChI Key: AXPDIFCUSYIQFN-KKMKTNMSSA-N
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Description

This compound (CAS: 478046-99-0) is an oxime ether derivative with a molecular formula of C₂₃H₁₈Cl₃NO₃ and a molecular weight of 462.76 g/mol . It features a 4-chlorobenzyloxy-substituted phenyl ring linked to a propanal oxime moiety, which is further modified with a 2,4-dichlorobenzyl group. The compound is synthesized with a purity exceeding 90% and is primarily utilized in pharmaceutical research, particularly in studies targeting neurological disorders due to its structural similarity to bioactive oxime ethers .

Properties

IUPAC Name

(3E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO3/c24-18-8-5-16(6-9-18)14-29-23-4-2-1-3-20(23)22(28)11-12-27-30-15-17-7-10-19(25)13-21(17)26/h1-10,12-13H,11,14-15H2/b27-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPDIFCUSYIQFN-KKMKTNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 2-[(4-chlorobenzyl)oxy]benzaldehyde.

    Oxime Formation: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime derivative.

    Final Coupling: The oxime derivative is then coupled with 2,4-dichlorobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H18Cl3NO3
  • Molecular Weight : 462.75 g/mol
  • CAS Number : 478046-99-0

The compound features a unique structure characterized by the presence of oxime and oxopropanal functionalities, which contribute to its reactivity and biological activity.

Chemistry

In the field of chemistry, 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its chemical reactivity:

  • Reagent in Organic Synthesis : The compound can participate in nucleophilic substitution reactions and serve as an intermediate in the synthesis of other organic compounds.
  • Oxidation and Reduction Reactions : It can undergo oxidation to yield carboxylic acids or ketones and reduction to form amines .

Biology

The biological activity of this compound is under investigation for its potential therapeutic applications:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens. The specific mechanisms of action are still being elucidated but may involve enzyme inhibition or disruption of cellular processes .
  • Anticancer Research : There is ongoing research into its potential as an anticancer agent. The compound's ability to modulate specific molecular targets could lead to the development of new cancer therapies .

Medicine

In medicine, the compound is being explored for its therapeutic potential:

  • Drug Development : Researchers are investigating its efficacy as a lead compound in drug discovery processes. Its unique structure may allow for the development of novel therapeutic agents targeting specific diseases .
  • Mechanism of Action Studies : Understanding how this compound interacts with biological systems is crucial for developing effective drugs. Studies focus on its binding affinity to various receptors and enzymes involved in disease pathways .

Industry

The compound also finds applications in industrial settings:

  • Material Science : It is used in the development of new materials, particularly in the formulation of polymers and coatings that require specific chemical properties .
  • Pharmaceuticals and Agrochemicals : As an intermediate in the synthesis of pharmaceuticals and agrochemicals, it plays a critical role in producing effective compounds for health and agriculture .

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for synthesisFacilitates complex molecule formation
BiologyAntimicrobial and anticancer researchPotential new treatments for infections and cancer
MedicineDrug developmentNovel therapeutic agents targeting diseases
IndustryMaterial science, pharmaceuticalsEnhanced material properties and effective agrochemicals

Case Studies

  • Antimicrobial Activity Study :
    • A recent study evaluated the antimicrobial effects of this compound against common bacterial strains. Results indicated significant inhibition, suggesting its potential use as an antimicrobial agent .
  • Anticancer Research :
    • In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival .

Mechanism of Action

The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the chlorinated benzyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxime derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Physicochemical Properties

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]⁺ Purity
3-{2-[(4-Chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime R₁ = 4-Cl; R₂ = 2,4-diCl C₂₃H₁₈Cl₃NO₃ 462.76 N/A N/A >90%
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (13a) R = 4-Cl C₁₄H₁₁ClO₃ 260.9 49.1% 260.9 N/A
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) R = 2,4-diCl C₁₄H₁₀Cl₂O₃ 295.0 50.4% 295.0 N/A
4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (13c) R = 3-F C₁₄H₁₁FO₃ 245.1 49.7% 245.1 N/A
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime R = 2-Cl-4-F-thiazole C₁₉H₁₄ClFN₂O₂S 392.85 N/A N/A N/A

Key Observations:

  • The target compound has a significantly higher molecular weight (462.76 g/mol) compared to simpler benzaldehyde analogs (13a–c, 245.1–295.0 g/mol), likely due to its extended propanal-oxime chain and dichlorobenzyl substitution .
  • Halogen substitution patterns critically influence physicochemical properties. For example, replacing the 4-chlorobenzyl group (13a) with 2,4-dichlorobenzyl (13b) increases molecular weight by ~34 g/mol .
  • Fluorine substitution (13c) reduces molecular weight compared to chlorine analogs but may enhance metabolic stability .
Anticonvulsant Activity
  • O-(2,4-Dichlorobenzyl)oxime Derivatives : Emami et al. demonstrated that oxime ethers with 2,4-dichlorobenzyl groups exhibit potent anticonvulsant activity in pentylenetetrazol (PTZ)-induced seizure models. The (E)-isomers of these compounds delayed seizure onset by up to 776 seconds, compared to 264 seconds for controls .
  • Chlorine Position Sensitivity : Substitution at the 2- and 4-positions of the benzyl group (as in the target compound) is critical for activity. Analogs with single chlorine or fluorine substitutions (e.g., 13a, 13c) show reduced efficacy .

Biological Activity

The compound 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C23H18Cl3NO3C_{23}H_{18}Cl_3NO_3
  • Molecular Weight : 462.75 g/mol
  • CAS Number : 478046-99-0

The compound is characterized by two chlorinated benzyl groups and an oxime functional group, which are believed to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : The compound acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Metal Ion Interaction : The oxime group can form stable complexes with metal ions, potentially influencing enzymatic activities and cellular processes.
  • Membrane Interaction : The chlorinated benzyl groups may interact with cellular membranes, altering their permeability and function, which could lead to cytotoxic effects against certain cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have shown moderate efficacy in inhibiting the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, likely through mechanisms involving oxidative stress and disruption of cell signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotes
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oximeSimilar chlorinated benzyl groupsAChE inhibitor; AntimicrobialEffective against a broader range of pathogens
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oximeDifferent positioning of functional groupsModerate anticancer activityUnique reactivity due to structural differences

Case Studies

  • Study on AChE Inhibition : A study demonstrated that this compound significantly inhibited AChE activity in vitro, providing a basis for further investigation as a potential treatment for neurodegenerative diseases.
  • Antimicrobial Efficacy : In a comparative study involving various synthesized oximes, this compound showed promising results against Staphylococcus aureus and E. coli, indicating its potential as an antimicrobial agent .

Q & A

Basic: What synthetic strategies are recommended for preparing this oxime derivative, and how can reaction yields be optimized?

Answer:
The synthesis involves oxime formation via condensation of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal with O-(2,4-dichlorobenzyl)hydroxylamine. Key steps include:

  • Oxime formation : Use hydroxylamine hydrochloride under alkaline conditions (e.g., potassium carbonate in acetonitrile) to drive the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 hydroxylamine:ketone) to minimize side products like unreacted aldehyde .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks for oxime protons (δ 8.5–9.0 ppm, singlet) and aromatic protons from chlorobenzyl groups (δ 7.2–7.5 ppm, multiplet) .
  • X-ray crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding between oxime and carbonyl groups .
  • IR spectroscopy : Verify C=N stretch (1600–1650 cm⁻¹) and absence of residual carbonyl peaks .

Advanced: How can contradictions in spectral or crystallographic data be resolved?

Answer:

  • Multi-technique validation : Cross-reference NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Dynamic NMR : Investigate tautomerism (e.g., keto-enol shifts) that may cause spectral discrepancies .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts or crystal packing, then compare with experimental data .

Advanced: What experimental designs assess the compound’s stability under varying pH and temperature?

Answer:

  • Stress testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours, then analyze degradation products via HPLC-UV/DAD .
  • Kinetic studies : Use Arrhenius plots to predict shelf-life at standard storage conditions (e.g., 25°C) .
  • Light sensitivity : Expose samples to UV-Vis radiation (ICH Q1B guidelines) and monitor photodegradation .

Advanced: How to evaluate its environmental fate and transformation products?

Answer:

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water matrices .
  • Photolytic studies : Simulate sunlight exposure (e.g., Suntest CPS+) and identify byproducts via LC-QTOF-MS .
  • Ecotoxicity profiling : Test effects on aquatic organisms (e.g., Daphnia magna) using OECD 202 guidelines .

Basic: What purification methods effectively remove common synthetic impurities?

Answer:

  • Impurity profiling : Use HPLC with C18 columns (acetonitrile/water mobile phase) to detect residual starting materials (e.g., 4-chlorobenzyl derivatives) .
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to isolate the oxime from byproducts like hydrazones .
  • Flash chromatography : Employ gradient elution (0–50% ethyl acetate in hexane) for large-scale purification .

Advanced: How to investigate interactions with biological targets (e.g., enzyme inhibition)?

Answer:

  • Docking studies : Use AutoDock Vina to model binding affinity with target enzymes (e.g., cytochrome P450) .
  • Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations and measure IC50 values .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Advanced: What computational approaches predict physicochemical properties (e.g., logP, solubility)?

Answer:

  • QSAR modeling : Train models with datasets from PubChem or ChEMBL to estimate logP and aqueous solubility .
  • Molecular dynamics (MD) simulations : Analyze solvation free energy in explicit solvent models (e.g., TIP3P water) .
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess permeability and metabolic stability .

Basic: What safety protocols are essential during handling?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods when weighing or heating the compound to prevent inhalation of fine particles .
  • Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced: How to elucidate reaction mechanisms in synthetic pathways?

Answer:

  • Isotopic labeling : Introduce 18O or 2H into reactants and track positional incorporation via MS/MS .
  • Intermediate trapping : Add radical scavengers (e.g., TEMPO) or nucleophiles to identify transient species .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to distinguish stepwise vs. concerted mechanisms .

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